molecular formula C8H10N2O4S B13563400 2,6-Dimethyl-4-nitrobenzenesulfonamide

2,6-Dimethyl-4-nitrobenzenesulfonamide

Cat. No.: B13563400
M. Wt: 230.24 g/mol
InChI Key: UTSRNARAWGIFIB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamidesThese compounds are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-nitrobenzenesulfonamide typically involves the nitration of 2,6-dimethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the para position relative to the sulfonamide group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dimethyl-4-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

  • 2,4-Dimethyl-4-nitrobenzenesulfonamide
  • 2,6-Dimethylbenzenesulfonamide
  • 4-Nitrobenzenesulfonamide

Comparison: 2,6-Dimethyl-4-nitrobenzenesulfonamide is unique due to the presence of both methyl groups and a nitro group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

2,6-dimethyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-5-3-7(10(11)12)4-6(2)8(5)15(9,13)14/h3-4H,1-2H3,(H2,9,13,14)

InChI Key

UTSRNARAWGIFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)C)[N+](=O)[O-]

Origin of Product

United States

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